![molecular formula C17H27N3O3 B2412310 3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 556023-11-1](/img/structure/B2412310.png)
3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
“3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C16H25N3O3 and a molecular weight of 307.394. It is a key intermediate in the synthesis of spirotetramat .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction sequence including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by this sequence, which also includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a diazaspiro[4.5]decane core, which is a type of spirocyclic compound where two nitrogen atoms are incorporated into the spiro junction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include catalytic hydrogenation, oxidation, Bucherer–Bergs reaction, hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Scientific Research Applications
- Researchers have identified derivatives of this compound as a novel delta opioid receptor (DOR)-selective agonist chemotype . The DOR plays a crucial role in pain modulation, and selective agonists can potentially lead to improved pain management strategies.
- The scaffold provided by this compound has been explored for drug discovery. High-throughput screening and computational modeling have been employed to optimize its pharmacological properties .
- Investigating the compound’s ability to recruit beta-arrestins is essential. Beta-arrestins play a role in receptor desensitization and internalization, affecting downstream signaling pathways .
- Given its DOR selectivity, this compound may have applications in pain management. Researchers explore its effects on nociception and opioidergic pathways .
- Computational methods, including metadynamics (MetD) and molecular dynamics (MD), have been used to study the compound’s conformational changes and binding interactions .
- Spirotetramat, a structurally related compound, is an insecticide developed by Bayer CropScience. It has good efficacy and safety for crops .
Delta Opioid Receptor Agonist Chemotype
Drug Discovery and Translational Medicine
Beta-Arrestin Recruitment Studies
Neuropharmacology and Pain Management
Computational Chemistry and Molecular Dynamics
Insecticide Development: (related compound):
Future Directions
The future directions for this compound could involve optimizing the conditions and reducing the synthetic cost of spirotetramat, for which this compound is a key intermediate . Given the efficacy and safety of spirotetramat for crops, as well as its unique properties, spirotetramat has prominent applications and market prospects .
Mechanism of Action
Target of Action
The primary target of 3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .
Mode of Action
This compound acts as a selective agonist at the DOR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the DOR, activating the receptor and initiating a series of intracellular events .
Biochemical Pathways
The activation of the DOR by the compound triggers a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Result of Action
The activation of the DOR by this compound results in analgesic effects, making it potentially useful in the management of pain. Additionally, due to the role of DOR in mood regulation, the compound may also have potential applications in the treatment of mood disorders .
properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13-6-8-17(9-7-13)15(22)20(16(23)18-17)12-14(21)19-10-4-2-3-5-11-19/h13H,2-12H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEKZMBTRWYGKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
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